molecular formula C87H117N13O19S2 B1264698 Quinupristin-dalfopristin mixt

Quinupristin-dalfopristin mixt

Katalognummer: B1264698
Molekulargewicht: 1713.1 g/mol
InChI-Schlüssel: PPKJUHVNTMYXOD-HVWWIRKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinupristin-dalfopristin mixt is a combination of two antibiotics, quinupristin and dalfopristin, which belong to the streptogramin class of antibiotics. This combination is used to treat infections caused by gram-positive bacteria, including those resistant to other antibiotics. Quinupristin is derived from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quinupristin and dalfopristin are semisynthetic antibiotics derived from natural streptogramins. The synthesis involves the modification of pristinamycin IA and IIA to produce quinupristin and dalfopristin, respectively. The preparation of these compounds requires specific reaction conditions to ensure the stability and efficacy of the final product.

Industrial Production Methods

The industrial production of quinupristin-dalfopristin mixt involves the fermentation of Streptomyces pristinaespiralis to produce pristinamycin. This is followed by chemical modification to obtain quinupristin and dalfopristin. The two antibiotics are then combined in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin.

Analyse Chemischer Reaktionen

Types of Reactions

Quinupristin-dalfopristin mixt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

    Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and activity.

    Substitution: Substitution reactions may take place, leading to the formation of different derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of quinupristin and dalfopristin, which may have different pharmacological properties and applications.

Wissenschaftliche Forschungsanwendungen

Quinupristin-dalfopristin mixt has several scientific research applications, including:

    Chemistry: The compound is used in the study of antibiotic synthesis and the development of new antimicrobial agents.

    Biology: It is used to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial protein synthesis.

    Medicine: this compound is used to treat severe infections caused by gram-positive bacteria, including those resistant to other antibiotics.

    Industry: The compound is used in the pharmaceutical industry for the production of antibiotics and the development of new antimicrobial therapies.

Wirkmechanismus

Quinupristin and dalfopristin are protein synthesis inhibitors that work synergistically to exert their effects. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100. Quinupristin binds to a nearby site on the 50S ribosomal subunit, preventing the elongation of the polypeptide and causing incomplete chains to be released. This combination results in bactericidal activity against susceptible bacteria.

Vergleich Mit ähnlichen Verbindungen

Quinupristin-dalfopristin mixt is unique compared to other antibiotics due to its synergistic mechanism of action and its efficacy against resistant gram-positive bacteria. Similar compounds include:

    Linezolid: Another antibiotic used to treat infections caused by resistant gram-positive bacteria.

    Vancomycin: Commonly used to treat severe infections caused by gram-positive bacteria, but with a different mechanism of action.

    Daptomycin: An antibiotic used for similar indications but with a distinct mechanism of action involving the disruption of bacterial cell membranes.

This compound stands out due to its unique combination of two streptogramin antibiotics, providing a broader spectrum of activity and a synergistic effect that enhances its bactericidal properties.

Eigenschaften

Molekularformel

C87H117N13O19S2

Molekulargewicht

1713.1 g/mol

IUPAC-Name

N-[(3S,6S,12R,15S,16R,19S)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9+,12-11+,23-18+/t31-,35?,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31?,32-/m11/s1

InChI-Schlüssel

PPKJUHVNTMYXOD-HVWWIRKTSA-N

Isomerische SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CC(C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C

Kanonische SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Synonyme

quinupristin-dalfopristin
RP 59500
RP-59500
Synercid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.